![molecular formula C18H20N2O4S2 B2980048 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895446-84-1](/img/structure/B2980048.png)
2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . Benzo[b]thiophene-2-carboxamide derivatives have been studied for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .
Synthesis Analysis
The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves introducing different substituents on the 4-position of the benzo[b]thiophene ring . The synthetic campaign has been conducted to prepare the designed compounds for biological evaluation .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene-2-carboxamide derivatives is characterized by a benzo[b]thiophene ring with a carboxamide group . The specific structure of “this compound” is not explicitly mentioned in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of benzo[b]thiophene derivatives, including those related to 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. These compounds are synthesized through various chemical reactions and evaluated for biological activities. For instance, Radwan et al. (2009) synthesized 5-substituted benzo[b]thiophene derivatives that showed potent anti-inflammatory activity. Similarly, derivatives synthesized by Shams et al. (2010) were evaluated for antitumor activities, revealing high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma and non-small cell lung cancer (Radwan, Shehab, & El-Shenawy, 2009; Shams, Mohareb, Helal, & Mahmoud, 2010).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of thiophene derivatives have also been a significant area of research. These studies focus on developing novel synthetic routes and characterizing the compounds using various analytical techniques. The research by Vasu et al. (2004) on the synthesis and crystal structure analysis of N-p-tolyl-2-acetylamino derivatives provides insights into the molecular structure and potential chemical properties of these compounds (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).
Antimicrobial and Anticancer Evaluations
Further research has been conducted on evaluating the antimicrobial and anticancer activities of thiophene derivatives. These studies aim to identify compounds with potent bioactivities that could lead to the development of new therapeutic agents. The work by Talupur, Satheesh, & Chandrasekhar (2021) on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene-2-carboxamides highlights the potential of these compounds in pharmaceutical applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Wirkmechanismus
The mechanism of action of benzo[b]thiophene-2-carboxamide derivatives involves their STING-agonistic activity . Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .
Zukünftige Richtungen
The future directions for the study of benzo[b]thiophene-2-carboxamide derivatives could involve further exploration of their STING-agonistic activity and potential antitumor efficacy . Additionally, the development of more potent pharmaceutical agents using compounds carrying thiophene/furan carbocamide moieties could be a promising direction .
Eigenschaften
IUPAC Name |
2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-11-6-8-12(9-7-11)26(23,24)10-15(21)20-18-16(17(19)22)13-4-2-3-5-14(13)25-18/h6-9H,2-5,10H2,1H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPKQARPTTZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


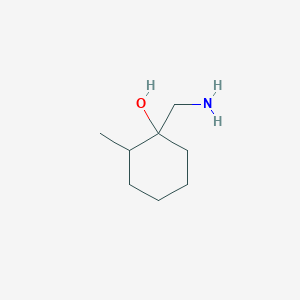
![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)
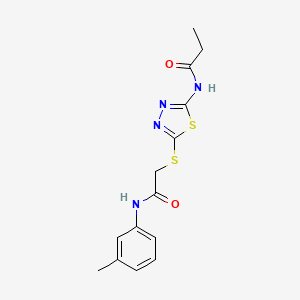
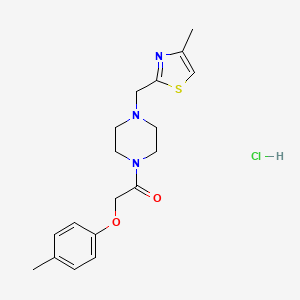
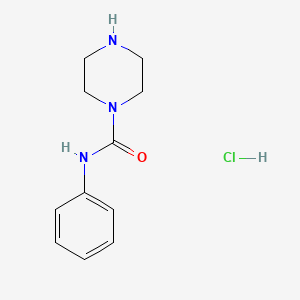

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)
![N-({[(4-chlorophenyl)methyl]carbamoyl}(phenyl)methyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979981.png)
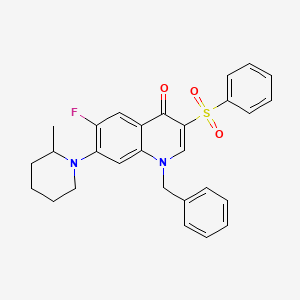
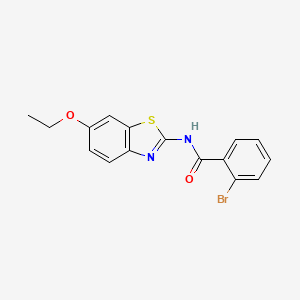

![2H-Benzo[b][1,4]oxathiepin-3(4H)-one](/img/structure/B2979985.png)
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide](/img/structure/B2979987.png)